PTC596 is a small-molecule, orally bioavailable compound initially identified as a potent modulator of the Polycomb Repressive Complex 1 (PRC1) protein BMI1. [ [], [] ] It demonstrates anticancer properties in vitro and favorable pharmacological properties in vivo, making it a candidate for cancer therapy. [ [], [] ] PTC596 selectively targets BMI1-expressing tumor cells and cancer stem cells (CSCs), leading to the depletion of the tumor stem cell fraction. [ [], [] ] Although originally identified for its BMI1 modulating effects, research indicates PTC596 primarily acts as a microtubule polymerization inhibitor. [ [], [] ]
PTC596 exhibits a multifaceted mechanism of action. It acts primarily as a microtubule polymerization inhibitor, binding to tubulin and disrupting microtubule dynamics. [ [], [], [] ] This disruption leads to G2/M cell cycle arrest and subsequent apoptosis in cancer cells. [ [], [], [], [] ]
While initially identified as a BMI1 modulator, research suggests that PTC596's impact on BMI1 might be a downstream effect of its microtubule-disrupting properties. [ [], [] ] Nonetheless, PTC596 treatment leads to hyperphosphorylation and degradation of BMI1, reducing its activity and impacting downstream signaling pathways. [ [], [], [] ] This reduction in BMI1 activity contributes to the depletion of the tumor stem cell fraction. [ [], [] ]
Further research indicates PTC596 induces apoptosis by downregulating the anti-apoptotic protein MCL-1 through the proteasome-ubiquitin system and downregulation of the deubiquitinase DUB3. [ [] ] Additionally, it sensitizes cancer cells to ionizing radiation by impairing DNA damage response. [ [], [] ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: